molecular formula C22H22N4O B2701054 2-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide CAS No. 899985-91-2

2-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

Cat. No. B2701054
CAS RN: 899985-91-2
M. Wt: 358.445
InChI Key: QWMPEZRKINKYGF-UHFFFAOYSA-N
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Description

The compound “2-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a pyridazine ring, and a benzamide group . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives can participate in a variety of reactions due to their versatile structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyrrolidine ring could influence its solubility, stability, and reactivity .

Scientific Research Applications

Role in Drug Discovery

The compound contains a pyrrolidine ring , which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Kinase Inhibition

The compound has shown nanomolar activity against CK1γ and CK1ε , suggesting that further modifications should be made to investigate how the chiral moiety influences kinase inhibition .

Antibacterial Activity

The compound has demonstrated antibacterial activity . Structure-activity relationship (SAR) investigation showed that the N′-substituents and the 4′-phenyl substituents influence the antibacterial activity .

Anti-tubercular Agents

The compound has a similar structure to some anti-tubercular agents . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Trk Inhibitors

The compound has been identified as a Trk inhibitor . The rational remodeling of the amide moiety of a similar lead structure to accommodate efficient fluorine-18 labeling led to the identification of a series of fluorinated Trk inhibitors with picomolar IC50 .

Analgesic, Anti-inflammatory, and Antinociceptive Activities

The compound has a pyridazin-3(2H)-one structure, which has been associated with analgesic, anti-inflammatory, and antinociceptive activities .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Pyrrolidine derivatives are known to have a wide range of biological activities .

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, optimization of its synthesis process, and investigation of its mechanism of action .

properties

IUPAC Name

2-methyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O/c1-16-6-2-3-7-19(16)22(27)23-18-10-8-17(9-11-18)20-12-13-21(25-24-20)26-14-4-5-15-26/h2-3,6-13H,4-5,14-15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMPEZRKINKYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

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